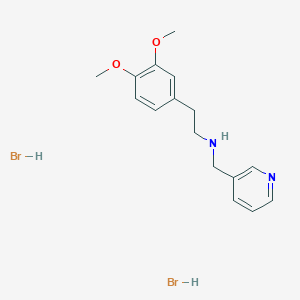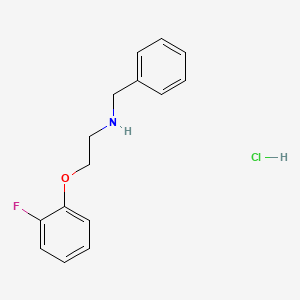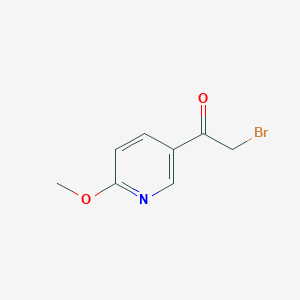
2-ブロモ-1-(6-メトキシピリジン-3-イル)エタノン
説明
2-Bromo-1-(6-methoxypyridin-3-yl)ethanone is an organic compound with the molecular formula C8H8BrNO2 It is a brominated derivative of ethanone, featuring a methoxypyridine moiety
科学的研究の応用
2-Bromo-1-(6-methoxypyridin-3-yl)ethanone is utilized in various scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties and as a building block for drug development.
Material Science: It is used in the preparation of functional materials with specific electronic or optical properties.
Biological Studies: The compound is studied for its interactions with biological molecules and potential bioactivity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-1-(6-methoxypyridin-3-yl)ethanone typically involves the bromination of 1-(6-methoxypyridin-3-yl)ethanone. This can be achieved using bromine or other brominating agents under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes, utilizing efficient and cost-effective brominating agents. The reaction conditions are optimized to maximize yield and purity, often involving temperature control, solvent selection, and purification steps such as recrystallization or chromatography.
Types of Reactions:
Substitution Reactions: 2-Bromo-1-(6-methoxypyridin-3-yl)ethanone can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the carbonyl group or the pyridine ring.
Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve solvents like ethanol or acetonitrile and may require heating.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products:
Substitution Products: Depending on the nucleophile, products can include amines, ethers, or thioethers.
Oxidation Products: Products may include carboxylic acids or ketones.
Reduction Products: Alcohols or alkanes can be formed.
作用機序
The mechanism of action of 2-Bromo-1-(6-methoxypyridin-3-yl)ethanone depends on its application. In organic synthesis, it acts as an electrophile in substitution reactions. In biological systems, it may interact with specific enzymes or receptors, modulating their activity through covalent or non-covalent interactions. The exact molecular targets and pathways involved are subject to ongoing research.
類似化合物との比較
2-Bromo-1-(pyridin-3-yl)ethanone: Lacks the methoxy group, which may affect its reactivity and applications.
2-Bromo-1-(4-methoxypyridin-3-yl)ethanone: The position of the methoxy group can influence the compound’s chemical behavior and biological activity.
1-(6-Methoxypyridin-3-yl)ethanone: The absence of the bromine atom alters its reactivity in substitution and coupling reactions.
Uniqueness: 2-Bromo-1-(6-methoxypyridin-3-yl)ethanone is unique due to the presence of both a bromine atom and a methoxy group, which confer distinct reactivity and potential applications in various fields. The combination of these functional groups makes it a versatile intermediate in organic synthesis and a valuable compound for scientific research.
特性
IUPAC Name |
2-bromo-1-(6-methoxypyridin-3-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO2/c1-12-8-3-2-6(5-10-8)7(11)4-9/h2-3,5H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMOXUHAYWKQNPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)C(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1186113-51-8 | |
| Record name | 2-bromo-1-(6-methoxypyridin-3-yl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


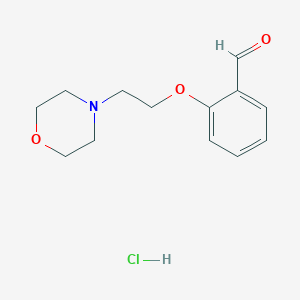
![[3-(2-Bromophenoxy)propyl]methylamine hydrochloride](/img/structure/B1379775.png)
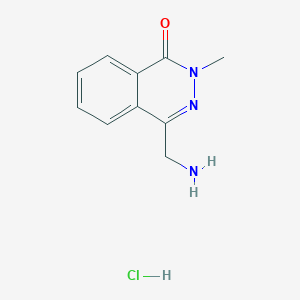
![tert-Butyl 3-(hydroxymethyl)-2,8-diazaspiro[4.5]decane-2-carboxylate hydrochloride](/img/structure/B1379781.png)
![4-Methyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one hydrochloride](/img/structure/B1379782.png)

![3-[3-(Carboxymethyl)phenyl]-5-fluorobenzoic acid](/img/structure/B1379786.png)
![tert-butyl N-[6-(methylamino)hexyl]carbamate](/img/structure/B1379788.png)
![N-Cyclohexyl-8-methyl-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride](/img/structure/B1379790.png)
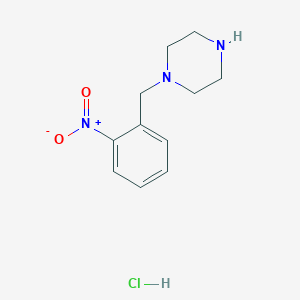
![{2-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}amine hydrochloride](/img/structure/B1379792.png)
![{[3-(4-tert-Butylphenyl)-1,2,4-oxadiazol-5-yl]methyl}amine hydrochloride](/img/structure/B1379793.png)
